![molecular formula C18H19NO5S B1440322 Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate CAS No. 1092460-57-5](/img/structure/B1440322.png)
Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate
Vue d'ensemble
Description
The compound “Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate” is a complex organic molecule. It contains a benzo[B][1,4]oxazine ring, which is a type of oxazine. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . This compound also contains a phenylsulfonylmethyl group and an ethyl carboxylate group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxazines can undergo a variety of chemical reactions, including 1,4-dipolar cycloaddition .
Applications De Recherche Scientifique
Novel Synthetic Pathways
A significant application of Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate and related compounds is their role in innovative synthetic routes for various complex molecules. For instance, one study describes a facile hybrid 'flow and batch' methodology for synthesizing libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates and related compounds. This approach has been instrumental in generating compounds with significant cytotoxic activity against a variety of cancer cell lines, demonstrating the potential of these compounds as lead molecules for developing new anticancer agents (Lin et al., 2016).
Material Science and Novel Materials
The heterocyclic system of this compound has been explored for constructing heteropropellanes, attracting attention not just for drug modification but also for the development of new materials with unique and significant physical properties. This highlights the versatility of the compound in both pharmaceutical and material science domains (Konstantinova et al., 2020).
Antiviral Research
Despite the exclusion of direct drug use and dosage information, it's notable that related derivatives of this compound have been synthesized and evaluated for their antiviral activities. Although not directly related to the parent compound, these studies indicate the broader chemical family's potential in contributing to antiviral research, underscoring the importance of continued exploration in this area (Ivashchenko et al., 2014).
Mécanisme D'action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological processes, including inflammation, viral replication, and cancer cell proliferation .
Mode of Action
The mode of action of these compounds often involves binding to a specific receptor, which can trigger a cascade of biochemical reactions within the cell . This can lead to changes in cell function or behavior .
Biochemical Pathways
Indole derivatives, for example, have been shown to affect a variety of biochemical pathways. These include pathways involved in inflammation, viral replication, cancer cell proliferation, and many others .
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways it affects. For example, indole derivatives have been shown to have antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action of a compound can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific type of cells or tissues in which the compound is acting .
Analyse Biochimique
Biochemical Properties
Ethyl 4-(phenylsulfonylmethyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can bind to specific proteins, modulating their activity and impacting cellular processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, it may act as an enzyme inhibitor, blocking the active site and preventing substrate binding . This inhibition can result in the accumulation of substrates and the disruption of metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to the compound may lead to cumulative effects on cellular processes, such as altered gene expression and metabolic flux. These long-term effects can be observed in both in vitro and in vivo studies, providing valuable insights into the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . Higher doses can lead to toxic or adverse effects, including cellular damage and disrupted metabolic pathways. Threshold effects have been observed in animal studies, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity. It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit different biological activities . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and the levels of key metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue permeability and blood flow. These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 4-(benzenesulfonylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-2-23-18(20)17-12-19(15-10-6-7-11-16(15)24-17)13-25(21,22)14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKVZJDECNMISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=CC=CC=C2O1)CS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139140 | |
| Record name | Ethyl 3,4-dihydro-4-[(phenylsulfonyl)methyl]-2H-1,4-benzoxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-57-5 | |
| Record name | Ethyl 3,4-dihydro-4-[(phenylsulfonyl)methyl]-2H-1,4-benzoxazine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4-dihydro-4-[(phenylsulfonyl)methyl]-2H-1,4-benzoxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


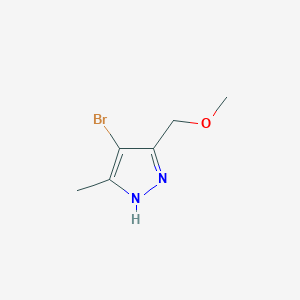

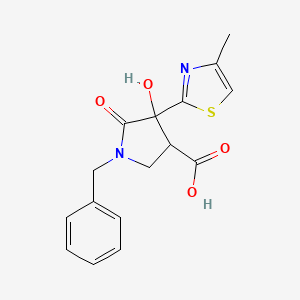
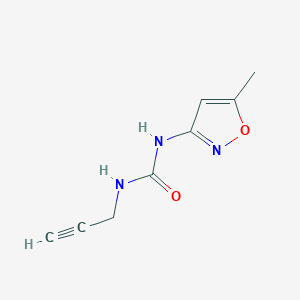
![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)

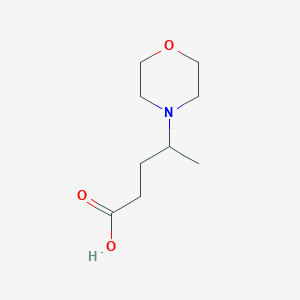

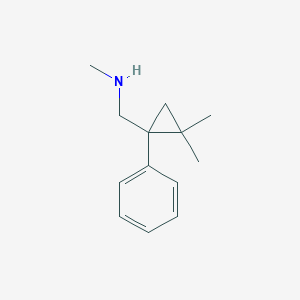
amine hydrochloride](/img/structure/B1440255.png)
![2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B1440258.png)
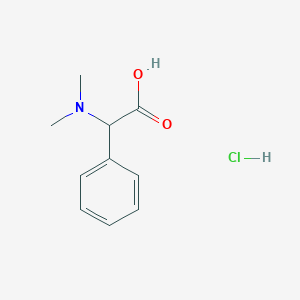
![2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1440260.png)
